molecular formula C15H20ClNO4 B13644677 chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B13644677
M. Wt: 313.77 g/mol
InChI Key: ZDVSSXVVRYYLKC-LBPRGKRZSA-N
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Description

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate (CAS: 2137062-37-2) is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group, a phenyl side chain, and a chloromethyl ester. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide coupling and prodrug development. Its chloromethyl ester group enhances reactivity in nucleophilic substitution reactions compared to methyl or ethyl esters, enabling selective modifications under mild conditions . The compound is listed as discontinued by suppliers like CymitQuimica, likely due to challenges in stability or commercial demand .

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1

InChI Key

ZDVSSXVVRYYLKC-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group.
  • Formation of the chloromethyl ester at the carboxyl terminus.

This approach ensures the amino acid is suitably protected for further synthetic transformations while introducing a reactive chloromethyl ester moiety.

Method 1: Boc Protection Followed by Chloromethyl Esterification

Step 1: Boc Protection of L-Phenylalanine

  • Reagents: L-phenylalanine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
  • Solvent: Typically aqueous or organic solvents such as dioxane or dichloromethane (DCM).
  • Conditions: Room temperature to mild heating for several hours.
  • Outcome: Formation of Boc-L-phenylalanine with high yield (typically >90%).

Step 2: Chloromethyl Ester Formation

  • Reagents: Boc-L-phenylalanine, chloromethyl methyl ether (or chloromethyl alcohol derivatives), acid catalyst (e.g., HCl gas or Lewis acids).
  • Solvent: Dichloromethane or other inert organic solvents.
  • Conditions: Stirring at room temperature or slightly elevated temperatures for several hours.
  • Purification: Extraction, washing, drying over MgSO4, and purification by flash chromatography.
  • Yield: Moderate to high yields reported, typically 70–85%.

This method is classical and widely reported in peptide synthesis literature and patent filings.

Method 2: Direct Esterification Using Chloromethyl Reagents

An alternative approach involves direct esterification of Boc-protected phenylalanine with chloromethyl formate or chloromethyl carbonate reagents under mild conditions.

  • Reagents: Boc-L-phenylalanine, chloromethyl formate or chloromethyl carbonate.
  • Catalyst/Base: Often a tertiary amine such as DIPEA (N,N-diisopropylethylamine) or pyridine.
  • Solvent: Dry ethyl acetate, acetonitrile, or dichloromethane.
  • Conditions: Cooling in ice bath followed by stirring at room temperature for 16–18 hours.
  • Work-up: Quenching with saturated sodium carbonate solution, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Yield: Reported yields range from 60% to 75% depending on scale and purity requirements.

Method 3: Use of Chloromethylating Agents in the Presence of Boc-L-phenylalanine Salts

Some patents describe the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride in the presence of Boc-L-phenylalanine salts (e.g., sodium or potassium salts) to improve reactivity and selectivity.

  • Reagents: Boc-L-phenylalanine sodium salt, chloromethyl methyl ether.
  • Solvent: Dichloromethane or dry acetonitrile.
  • Conditions: Stirring at room temperature for 1–4 hours.
  • Work-up: Washing with aqueous sodium bicarbonate and brine, drying, and purification.
  • Advantages: Better control of reaction, minimized side reactions.
  • Yields: Typically 70–80%.

Data Table Summarizing Preparation Methods

Method No. Key Reagents & Conditions Solvent(s) Reaction Time Yield (%) Notes
1 Boc2O, base; then chloromethyl methyl ether, acid catalyst DCM, aqueous dioxane Boc: 2–4 h; Ester: 4–8 h Boc: >90; Ester: 70–85 Classical two-step approach
2 Boc-L-phenylalanine, chloromethyl formate, DIPEA EtOAc/MeCN 16–18 h 60–75 Mild conditions, requires careful work-up
3 Boc-L-phenylalanine sodium salt, chloromethyl methyl ether DCM or MeCN 1–4 h 70–80 Improved selectivity, patented procedure

Purification and Characterization

  • Purification is typically achieved by flash column chromatography on silica gel using solvent gradients of ethyl acetate, dichloromethane, heptane, or mixtures thereof.
  • The final product is often characterized by melting point (reported around 63–64 °C), NMR spectroscopy (^1H and ^13C), mass spectrometry, and purity analysis by HPLC.
  • The compound is usually isolated as a white to off-white crystalline solid with purity above 95%.

Research Findings and Notes

  • The Boc protection step is well-established and proceeds with high efficiency under mild conditions.
  • Chloromethyl esterification requires careful handling of chloromethylating agents due to their toxicity and potential carcinogenicity.
  • Alternative chloromethylating reagents and conditions have been explored to improve yield and reduce side reactions.
  • The stereochemistry at the alpha carbon (2S configuration) is preserved throughout the synthesis.
  • The chloromethyl ester group provides a reactive handle for further nucleophilic substitution reactions, making this compound a valuable intermediate in peptide and drug synthesis.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The ester bond can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Basic Conditions: Sodium hydroxide (NaOH) can be used for ester hydrolysis.

    Nucleophiles: Various nucleophiles can be used for substitution reactions at the chloromethyl group.

Major Products

    Free Amine: Obtained after Boc deprotection.

    Carboxylic Acid: Obtained after ester hydrolysis.

    Substituted Derivatives: Obtained after nucleophilic substitution at the chloromethyl group.

Scientific Research Applications

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides.

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Employed in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action for chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl Esters with Varied Side Chains

Chloromethyl (2S)-3-Methyl-2-{[(tert-Butoxy)Carbonyl]Amino}Butanoate (CAS: 40224-39-3)
  • Structural Differences: The phenyl group in the main compound is replaced with a 3-methylbutanoate side chain.
  • Physical Properties : Lower molecular weight (265.73 g/mol vs. ~337.8 g/mol estimated for the main compound), higher predicted boiling point (337.6°C vs. ~398.5°C for phenyl analogs), and similar pKa (~10.92) .
Chloromethyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-(Naphthalen-2-Yl)Propanoate
  • Structural Differences : The phenyl group is substituted with a naphthalen-2-yl group, increasing hydrophobicity and steric bulk.
  • Applications: Likely used in hydrophobic peptide segments or as a fluorescence probe precursor due to naphthalene’s chromophoric properties. No direct synthesis data is available, but analogs suggest similar Boc deprotection conditions .

Methyl Esters with Fluorinated or Heterocyclic Substituents

Methyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-(3,5-Difluorophenyl)Propanoate (CAS: 473567-47-4)
  • Structural Differences : Fluorine atoms at the 3,5-positions of the phenyl ring and a methyl ester instead of chloromethyl.
  • Physical Properties : Lower molecular weight (315.31 g/mol), higher melting point (78–80°C), and reduced electrophilicity due to the methyl ester .
  • Applications : Fluorination enhances metabolic stability in drug candidates, making this compound valuable in fluorinated peptide synthesis .
Methyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-(1-Fluorocyclobutyl)Propanoate (Compound 28)
  • Structural Differences : A fluorocyclobutyl side chain replaces the phenyl group.
  • Synthesis : Synthesized via radical functionalization using Fe₂(ox)₃·6H₂O and Selectfluor, highlighting divergent strategies compared to the main compound’s esterification route .
  • Reactivity : The strained cyclobutane ring may increase susceptibility to ring-opening reactions under acidic conditions .

Dipeptide and Hybrid Derivatives

Methyl (2S)-2-[(2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-Phenylpropanamido}-3-Phenylpropanoate
  • Structural Differences : Incorporates a dipeptide backbone with two phenyl groups.
  • Synthesis : Prepared via N-Boc-L-phenylalanine coupling using isobutylchloroformate, a method distinct from chloromethyl ester derivatization .
  • Applications: Used in self-assembling dipeptide studies, leveraging aromatic interactions for nanostructure formation .

Hydroxy/Iodo-Substituted Analogs

Methyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-Iodopropanoate (Compound 104)
  • Structural Differences: Iodo substituent instead of chloromethyl, with a hydroxypropanoate backbone.
  • Reactivity : The iodo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the chloromethyl ester’s nucleophilic substitution utility .
  • Synthesis: Derived from methyl (2S)-2-amino-3-hydroxypropanoate via tosylation and iodide displacement .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Synthesis Method
Chloromethyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-Phenylpropanoate 2137062-37-2 C₁₆H₂₀ClNO₄ ~337.8 Phenyl, Chloromethyl N/A Esterification of Boc-protected acid
Chloromethyl (2S)-3-Methyl-2-{[(tert-Butoxy)Carbonyl]Amino}Butanoate 40224-39-3 C₁₁H₂₀ClNO₄ 265.73 3-Methylbutanoate 337.6 Not reported
Methyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-(3,5-Difluorophenyl)Propanoate 473567-47-4 C₁₅H₁₉F₂NO₄ 315.31 3,5-Difluorophenyl 398.5 Boc protection of fluorinated analog
Methyl (2S)-2-{[(tert-Butoxy)Carbonyl]Amino}-3-Iodopropanoate (104) N/A C₉H₁₆INO₄ 329.13 Iodo N/A Tosylation/iodide displacement

Key Research Findings

  • Reactivity Trends : Chloromethyl esters exhibit superior leaving-group ability compared to methyl or iodo analogs, enabling efficient alkylation in prodrug synthesis .
  • Stability : Fluorinated derivatives (e.g., 3,5-difluorophenyl) show enhanced metabolic stability, making them preferred in pharmacokinetic studies .
  • Synthetic Flexibility : Iodo-substituted compounds are pivotal in transition-metal-catalyzed reactions, whereas chloromethyl esters are optimal for nucleophilic substitutions .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate?

The synthesis involves sequential protection of the amino group, chloromethylation, and coupling with aromatic moieties. Key steps include:

  • Introduction of the Boc (tert-butoxycarbonyl) group to protect the amine, typically using di-tert-butyl dicarbonate under basic conditions (e.g., Et₃N in CH₂Cl₂) .
  • Chloromethylation via nucleophilic substitution, optimized by controlling temperature (0–5°C) and solvent polarity to minimize hydrolysis .
  • Purification via column chromatography or recrystallization to achieve >95% purity, with monitoring by TLC or HPLC .

Q. How is the Boc protecting group strategically employed and removed in this compound’s synthesis?

The Boc group is introduced to prevent undesired side reactions at the amine during synthesis. It is stable under acidic conditions but cleaved selectively using trifluoroacetic acid (TFA) in dichloromethane (20–25°C, 1–2 hours). Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures recovery of the free amine .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : Identifies chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl), chloromethyl (δ ~4.5–5.0 ppm), and aromatic protons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 363.8 vs. calculated) .
  • HPLC : Assesses purity (>95%) and detects byproducts from incomplete reactions .

Advanced Research Questions

Q. How do reaction kinetics and substituent effects influence the regioselectivity of nucleophilic substitutions involving the chloromethyl group?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the Boc-protected amine and phenyl group slows reactivity, requiring polar aprotic solvents (DMF, THF) and elevated temperatures (40–60°C) to enhance yields. Computational modeling (DFT) can predict regioselectivity trends .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 70–90%) arise from variations in:

  • Solvent choice : Dichloromethane vs. THF affects reaction rates .
  • Catalyst use : DMAP accelerates coupling but may introduce impurities .
  • Workup protocols : Aqueous extraction efficiency impacts recovery . Methodological standardization and kinetic profiling are recommended for reproducibility .

Q. How does this compound’s stability under varying conditions (pH, temperature) impact its applicability in peptide synthesis?

  • Thermal stability : Decomposition above 80°C necessitates low-temperature storage (-20°C) .
  • pH sensitivity : Hydrolysis of the chloromethyl group occurs rapidly in basic conditions (pH >9), limiting its use to neutral or mildly acidic reaction environments . Accelerated stability studies (ICH guidelines) are advised for long-term storage .

Q. What in vitro pharmacological models are suitable for evaluating this compound’s bioactivity?

  • Enzyme inhibition assays : Target proteases or kinases using fluorogenic substrates to measure IC₅₀ values .
  • Cell-based models : Test cytotoxicity (e.g., MTT assay) and membrane permeability in cancer lines (e.g., HeLa) . Structural analogs with naphthyl or dichlorophenyl groups show enhanced binding affinity, suggesting SAR studies to optimize activity .

Q. How do flow microreactor systems improve the scalability of this compound’s synthesis compared to batch processes?

Flow systems enhance:

  • Mixing efficiency : Reduced reaction times (minutes vs. hours) via continuous flow .
  • Temperature control : Precise thermal management prevents decomposition .
  • Yield consistency : Automated systems achieve >90% yield with minimal manual intervention .

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